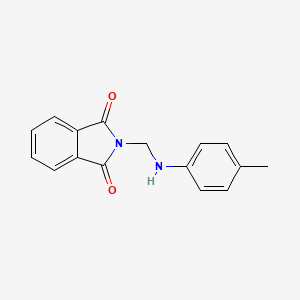

2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione

説明

2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione is a chemical compound with a unique structure that includes an isoindole core and a toluidinomethyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with 4-toluidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Phthalic Anhydride} + \text{4-Toluidine} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of solvents such as toluene or xylene can aid in the dissolution of reactants and facilitate the reaction process.

化学反応の分析

Key Reaction Pathway:

-

Precursor Activation : The isoindole-dione core is activated at the nitrogen position to facilitate nucleophilic attack.

-

Condensation : Formaldehyde and 4-toluidine react to form an intermediate iminium ion.

-

Coupling : The iminium ion undergoes nucleophilic addition to the isoindole-dione, forming the final product.

Reaction Conditions :

-

Solvent: Tetrahydrofuran (THF) or ethanol.

-

Temperature: Reflux conditions (60–80°C).

-

Catalyst: Not explicitly required; reaction proceeds under mild acidic or neutral conditions.

Yield Optimization :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Time | 4–6 hours | Maximizes conversion |

| Solvent Polarity | Moderate | Balances solubility and reactivity |

| Stoichiometry (HCHO) | 1.2 eq | Prevents over-alkylation |

The reported yields for analogous derivatives range from 47.24% to 92.91% , depending on substituent electronic effects .

Functional Group Reactivity

The compound’s reactivity is governed by two primary functional groups:

Isoindole-1,3(2H)-dione Core

-

Electrophilic Sites : The carbonyl groups at positions 1 and 3 are susceptible to nucleophilic attack.

-

Aromatic Interactions : The isoindole ring participates in π-π stacking and hydrophobic interactions, critical for biological activity .

Toluidinomethyl Substituent

-

Amine Group : The toluidino nitrogen can undergo:

-

Protonation : Enhances water solubility under acidic conditions.

-

Oxidation : Potential formation of nitroso or nitro derivatives (hypothesized but not experimentally verified in reviewed studies).

-

Biological Activity

While the primary focus is on chemical reactions, studies note indirect reactivity through biological interactions:

-

COX-2 Inhibition : The compound binds to cyclooxygenase-2 (COX-2) via hydrogen bonds with Arg120 and Tyr355, and hydrophobic interactions with Leu352 and Val523 .

-

Structure-Activity Relationship (SAR) :

Modification Site Effect on Activity Toluidino Methyl Group Enhances lipophilicity and target affinity Isoindole-dione Core Stabilizes π-alkyl interactions

Comparative Reactivity

The toluidino-methyl group distinguishes this compound from analogs with chloroaniline or methoxyaniline substituents. Key differences include:

-

Electronic Effects : The methyl group donates electrons, reducing electrophilicity at the aromatic ring.

-

Steric Hindrance : Bulkier than methoxy or chloro groups, influencing reaction kinetics in substitution reactions.

Theoretical Reactivity Predictions

Computational studies suggest potential reactions not yet experimentally validated:

-

Nucleophilic Aromatic Substitution :

-

The toluidino-methyl group could direct substituents to the para position of the aromatic ring.

-

-

Reduction of Carbonyl Groups :

-

LiAlH₄ or NaBH₄ might reduce the dione to a diol, though this risks side reactions with the amine group.

-

-

Cross-Coupling Reactions :

-

Suzuki-Miyaura coupling could functionalize the isoindole ring if halogenated precursors are used.

-

科学的研究の応用

Medicinal Chemistry

Research has indicated that isoindole derivatives exhibit various biological activities, making them candidates for drug development. Specifically, 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential in:

- Anticancer Activity: Studies show that isoindole derivatives can inhibit cancer cell proliferation. For instance, derivatives related to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

- Antimicrobial Properties: Some research highlights the antibacterial and antifungal properties of isoindole derivatives, indicating that this compound may also possess similar activities .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can be used to synthesize other complex molecules through various reactions such as:

- Condensation Reactions: The ability to undergo condensation reactions allows it to form more complex structures that can be useful in pharmaceutical applications .

- Functionalization: The presence of the toluidine group enables further functionalization, which can lead to the development of new materials or drugs .

Material Science

In material science, isoindole derivatives are being explored for their use in:

- Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength .

- Dye Chemistry: Due to its chromophoric properties, it may find applications in dye synthesis for textiles and other materials .

Case Studies

作用機序

The mechanism of action of 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

類似化合物との比較

Similar Compounds

- 2-(4-Chloroanilinomethyl)-1H-isoindole-1,3(2H)-dione

- 2-(4-Methoxyanilinomethyl)-1H-isoindole-1,3(2H)-dione

- 2-(4-Nitroanilinomethyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the toluidinomethyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.

生物活性

2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione, also known as 2-[(4-methylanilino)methyl]isoindole-1,3-dione, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

- Molecular Formula : C16H14N2O2

- CAS Number : 4870-23-9

- Structure : The compound features an isoindole core with a toluidine side chain, which is significant for its biological interactions.

Synthesis and Derivatives

Recent studies have focused on synthesizing various derivatives of isoindole-1,3(2H)-dione to enhance biological activity. For example, halogenated derivatives have shown increased antimicrobial and anticancer activities compared to their non-halogenated counterparts .

Antioxidant Properties

Research indicates that isoindole derivatives exhibit antioxidant properties. A study highlighted the ability of certain derivatives to scavenge free radicals effectively, suggesting a protective role against oxidative stress-related diseases .

Enzyme Inhibition

One of the key areas of investigation is the inhibition of specific enzymes:

- Xanthine Oxidase (XO) : Compounds similar to this compound have demonstrated significant inhibition of XO, which is crucial in managing conditions like gout and hyperuricemia. For instance, one derivative achieved an IC50 value of 4.261 µM against XO, outperforming standard inhibitors like allopurinol .

- Carbonic Anhydrase (CA) : The compound also shows promise in inhibiting carbonic anhydrase isoenzymes (hCA I and hCA II), which play roles in various physiological processes. The derivative exhibited IC50 values of approximately 3.698 µM for hCA I and 3.147 µM for hCA II .

Antimicrobial and Anticancer Activities

Studies on halogenated isoindole derivatives have indicated enhanced antimicrobial and anticancer activities. In vitro tests showed that these compounds were effective against various bacterial strains and cancer cell lines, demonstrating their potential as therapeutic agents .

Case Study 1: Anticancer Activity

A study involving a series of isoindole derivatives demonstrated significant cytotoxic effects against human cancer cell lines. The results indicated that modifications to the isoindole structure could lead to improved selectivity and potency against cancer cells while minimizing toxicity to normal cells.

Case Study 2: Antimicrobial Efficacy

In another investigation, a derivative of this compound was tested against multi-drug resistant bacterial strains. The compound exhibited notable antibacterial activity, suggesting its potential as a lead compound in developing new antibiotics.

Summary of Biological Activities

| Activity | Mechanism | IC50 Values (µM) |

|---|---|---|

| Xanthine Oxidase Inhibition | Competitive inhibition | 4.261 |

| Carbonic Anhydrase Inhibition (hCA I) | Competitive inhibition | 3.698 |

| Carbonic Anhydrase Inhibition (hCA II) | Competitive inhibition | 3.147 |

| Antimicrobial Activity | Disruption of bacterial cell wall integrity | Varies by strain |

| Anticancer Activity | Induction of apoptosis in cancer cells | Varies by cell line |

特性

IUPAC Name |

2-[(4-methylanilino)methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-6-8-12(9-7-11)17-10-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-9,17H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRYJXNGQASRBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101185676 | |

| Record name | 2-[[(4-Methylphenyl)amino]methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101185676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30818-66-7 | |

| Record name | 2-[[(4-Methylphenyl)amino]methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30818-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(4-Methylphenyl)amino]methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101185676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。